molecular formula C18H14FN3O2S2 B5566701 3-(3-fluorophenyl)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone

3-(3-fluorophenyl)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone

Cat. No. B5566701
M. Wt: 387.5 g/mol
InChI Key: PQNJCJLZDPPYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-fluorophenyl)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone, also known as FTCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Evaluation for D2-like Receptors

Arylcycloalkylamines, such as phenyl piperidines and piperazines, including compounds with structures similar to 3-(3-fluorophenyl)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone, are explored for their binding affinity at D2-like receptors. These compounds are significant in the development of antipsychotic agents. Studies indicate that modifications to the arylalkyl substituents can significantly enhance the potency and selectivity of these compounds for D2-like receptors. This exploration is vital in understanding the pharmacophore's role in selectivity and potency for therapeutic applications (Sikazwe et al., 2009).

DNA Binding and Fluorescent Staining Applications

Compounds structurally related to 3-(3-fluorophenyl)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA. This binding is specific to AT-rich sequences, making such compounds invaluable in fluorescent DNA staining for cell biology research. They facilitate the analysis of nuclear DNA content, chromosome analysis, and serve as radioprotectors and topoisomerase inhibitors. This versatility underscores the potential for developing novel research tools and therapeutic agents (Issar & Kakkar, 2013).

Therapeutic Patent Landscape

Piperazine derivatives, including those with similar structures to the subject compound, have been the focus of numerous patents for their therapeutic applications. These compounds have demonstrated a wide range of pharmacological activities, such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory effects. The slight modifications to the piperazine nucleus have been shown to result in significant differences in medicinal potential, suggesting a promising area for drug discovery and development (Rathi et al., 2016).

Antimycobacterial Applications

Recent reviews highlight the antimycobacterial potential of piperazine-based compounds. These compounds, including those structurally related to 3-(3-fluorophenyl)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone, have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of piperazine-based anti-TB molecules provides insights into the design and structure-activity relationship (SAR) that could guide the development of new anti-mycobacterial agents (Girase et al., 2020).

properties

IUPAC Name

3-(3-fluorophenyl)-4-(2-thiophen-2-yl-1,3-thiazole-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S2/c19-12-4-1-3-11(9-12)15-16(23)20-6-7-22(15)18(24)13-10-26-17(21-13)14-5-2-8-25-14/h1-5,8-10,15H,6-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNJCJLZDPPYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC(=CC=C2)F)C(=O)C3=CSC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone

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